5-Hexene-1,3,4-triol, (3S,4S)-
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Overview
Description
5-Hexene-1,3,4-triol, (3S,4S)- is an organic compound with the molecular formula C6H12O3. It is a chiral molecule with two stereocenters, making it an important compound in stereochemistry. This compound is characterized by its three hydroxyl groups and a double bond, which contribute to its reactivity and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexene-1,3,4-triol, (3S,4S)- can be achieved through several methods. One common approach involves the dihydroxylation of 5-hexene using osmium tetroxide (OsO4) followed by reduction with sodium bisulfite (NaHSO3). This method ensures the formation of the desired stereochemistry at the 3 and 4 positions.
Industrial Production Methods
In an industrial setting, the production of 5-Hexene-1,3,4-triol, (3S,4S)- may involve the use of biocatalysts to achieve high enantioselectivity. Enzymatic methods using lipases or oxidoreductases can be employed to convert precursor molecules into the desired product with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Hexene-1,3,4-triol, (3S,4S)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bond can be reduced to form saturated alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting hydroxyl groups to halides.
Major Products Formed
Oxidation: Formation of 5-hexene-1,3-dione or 5-hexene-1,3-dial.
Reduction: Formation of 5-hexane-1,3,4-triol.
Substitution: Formation of 5-hexene-1,3,4-trihalides or 5-hexene-1,3,4-triamines.
Scientific Research Applications
5-Hexene-1,3,4-triol, (3S,4S)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Serves as a precursor in the synthesis of biologically active compounds and natural products.
Medicine: Investigated for its potential use in drug development and as a chiral intermediate in pharmaceutical synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Hexene-1,3,4-triol, (3S,4S)- involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The double bond can participate in addition reactions, modifying the structure and function of biomolecules. These interactions contribute to the compound’s biological and chemical effects.
Comparison with Similar Compounds
Similar Compounds
5-Hexene-1,2,3-triol: Similar structure but different stereochemistry and position of hydroxyl groups.
5-Hexene-1,2,4-triol: Differing position of hydroxyl groups.
5-Hexene-1,3,5-triol: Differing position of hydroxyl groups.
Uniqueness
5-Hexene-1,3,4-triol, (3S,4S)- is unique due to its specific stereochemistry and the position of its hydroxyl groups. This configuration imparts distinct reactivity and selectivity in chemical reactions, making it valuable in stereoselective synthesis and applications requiring precise molecular interactions.
Properties
CAS No. |
658713-39-4 |
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Molecular Formula |
C6H12O3 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
(3S,4S)-hex-5-ene-1,3,4-triol |
InChI |
InChI=1S/C6H12O3/c1-2-5(8)6(9)3-4-7/h2,5-9H,1,3-4H2/t5-,6-/m0/s1 |
InChI Key |
RTJKNTFGZOGNLZ-WDSKDSINSA-N |
Isomeric SMILES |
C=C[C@@H]([C@H](CCO)O)O |
Canonical SMILES |
C=CC(C(CCO)O)O |
Origin of Product |
United States |
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